molecular formula C14H17NO3 B1278348 tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 174180-53-1

tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No. B1278348
M. Wt: 247.29 g/mol
InChI Key: RUYWVLLULLUPTR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals and organic synthesis. The tert-butyl group attached to the carboxylate function provides steric bulk, which can influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of tert-butyl indole derivatives can be achieved through various methods. For instance, the carbomethylation of arylacrylamides can lead to substituted indolin-2-ones, as demonstrated in a study where FeCl2-promoted carbomethylation by di-tert-butyl peroxide (DTBP) yielded high yields of the desired products . Although not directly synthesizing tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate, this method shows the potential for creating complex indole structures through radical addition/cyclization reactions.

Molecular Structure Analysis

The molecular structure of tert-butyl indole derivatives has been studied using various techniques, including X-ray crystallography. For example, the crystal and molecular structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined, showing the planarity of the indole ring system and the dihedral angle formed with the tert-butyl bound carboxylate group . This structural information is crucial for understanding the reactivity and interaction of the molecule with other chemical entities.

Chemical Reactions Analysis

Tert-butyl indole derivatives can participate in various chemical reactions. The use of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been demonstrated for the chemoselective tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols . This suggests that tert-butyl indole derivatives could also be modified using similar chemoselective strategies.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives can be influenced by their molecular structure. For instance, the tert-butyl group can impart steric hindrance, affecting the boiling point, solubility, and stability of the compound. Gas-liquid chromatography and mass spectral analysis of tert-butyldimethylsilylated carboxylic acids, a related class of compounds, have shown that these derivatives display prominent and characteristic mass spectral fragments, which could be relevant for the analysis of tert-butyl indole derivatives as well . Additionally, the crystal structure analysis provides insights into the potential hydrogen bonding and other intermolecular interactions that can affect the compound's melting point and solubility .

Scientific Research Applications

Catalytic Oxidation in Organic Synthesis

Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a related compound, has been utilized as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process involves the oxidation of primary and secondary allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds, demonstrating its utility in selective organic synthesis (Shen et al., 2012).

Spirocyclic Indoline Lactone Synthesis

In another research, tert-butyl [2-(benzylideneamino)phenyl]acetate, an analogue of tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate, was involved in the base-promoted cyclization leading to the synthesis of spirocyclic indoline lactone. This synthesis contradicted previous failed attempts with similar compounds, highlighting its potential in complex organic synthesis (Hodges et al., 2004).

Palladium-Catalyzed Synthesis of 3-Oxoindolines

The compound was used in palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation processes for the synthesis of tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates. This process highlights its role in facilitating the production of 3-oxoindolines, which are valuable in various chemical syntheses (Zhou et al., 2017).

Applications in Crystallography and Molecular Structure Studies

The compound has been studied for its crystallographic properties, which could have implications in understanding molecular interactions and structural characteristics in various chemical contexts (Thenmozhi et al., 2009).

Utility in Coupling Reactions

Tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate's derivatives have been used as coupling reagents. For instance, di-tert-butyl dicarbonate, a related compound, proved effective in anchoring carboxylic acids to hydroxymethylated resins, emphasizing its importance in chemical bonding and immobilization techniques (Laborde et al., 2008).

Safety And Hazards

While specific safety and hazard information for “tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate” was not found, it’s generally advisable to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar chemical compounds .

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-8,16H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYWVLLULLUPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441802
Record name 2-HYDROXYMETHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate

CAS RN

174180-53-1
Record name 2-HYDROXYMETHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AE Van der Westhuyzen - 2015 - scholar.sun.ac.za
Protein kinases are enzymes that promote phosphorylation – transferring a phosphate group from ATP to a substrate protein. Due to the central involvement of kinases in growth factor …
Number of citations: 0 scholar.sun.ac.za
J Yu - 2008 - collectionscanada.gc.ca
2-Indolylphosphines are unique ligands which have the capability for further phosphine modification by introducing substituents on an indolyl nitrogen centre. Substituents can vary in …
Number of citations: 1 www.collectionscanada.gc.ca
R Sawant - 2018 - search.proquest.com
Imminent threat of pandemics of influenza, along with increasing resistance of the virus to existing anti-viral drugs has posed a need for development of an anti-viral that possesses a …
Number of citations: 3 search.proquest.com
D Dimitrova, C McMahon, AR Kennedy, JA Parkinson… - Tetrahedron, 2022 - Elsevier
A novel method for the preparation of aminoalkylaminomethyl products was developed utilising novel Mannich-type salts featuring a R 2 NCH 2 NR 3 + moiety. This methodology …
Number of citations: 4 www.sciencedirect.com

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